4-Ethyl-4'-methoxybenzophenone

Descripción general

Descripción

4-Ethyl-4'-methoxybenzophenone is a chemical compound that is structurally related to various phenolic compounds. While the specific compound 4-Ethyl-4'-methoxybenzophenone is not directly mentioned in the provided papers, we can infer some information based on the related compounds discussed. For instance, 4-ethoxybenzoic acid, a compound with a similar structure, has been studied for its anti-pathogenic and anti-biofilm activities against Staphylococcus aureus . This suggests that 4-Ethyl-4'-methoxybenzophenone may also possess interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds, such as those with protective groups like the 3-methoxy-4-phenoxybenzoyl group, has been reported to be highly selective under controlled conditions . This group has been used for the protection of exocyclic amino groups of nucleosides, indicating that similar methods could potentially be applied to synthesize 4-Ethyl-4'-methoxybenzophenone with specific functional group protection if needed.

Molecular Structure Analysis

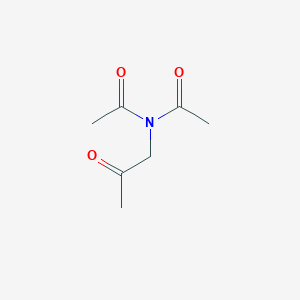

The molecular structure of 4-Ethyl-4'-methoxybenzophenone would consist of a benzophenone backbone with an ethyl group and a methoxy group attached to the phenyl rings. This structure is likely to influence its physical and chemical properties, such as lipophilicity, which is an important factor in the synthesis and deprotection of related compounds .

Chemical Reactions Analysis

Although the specific chemical reactions of 4-Ethyl-4'-methoxybenzophenone are not detailed in the provided papers, the related compound 4-ethoxybenzoic acid has been shown to interact synergistically with vancomycin to reduce the viability of biofilm-dwelling cells . This indicates that 4-Ethyl-4'-methoxybenzophenone could potentially undergo chemical reactions that enhance the efficacy of antibiotics or exhibit other biologically relevant activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-4'-methoxybenzophenone can be hypothesized based on the properties of similar compounds. For example, the high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group suggests that 4-Ethyl-4'-methoxybenzophenone may also be lipophilic, which could affect its solubility and interaction with biological membranes . Additionally, the ability of 4-ethoxybenzoic acid to alter cell membrane hydrophobicity and inhibit biofilm formation implies that 4-Ethyl-4'-methoxybenzophenone might share these properties, potentially making it useful in biomedical applications .

Aplicaciones Científicas De Investigación

Chromatographic Analysis

- 4-Ethyl-4'-methoxybenzophenone has been used in methods for the quantitative determination of antiseptics and sunscreen agents in cosmetic products through reversed-phase high-performance liquid chromatography (J. Li, J. Kang, & D. Wu, 2000).

Environmental Monitoring

- An analytical method using dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry was developed for determining benzophenone-3 and its metabolites in human serum, which includes 2-hydroxy-4-methoxybenzophenone, a derivative (Isuha Tarazona, A. Chisvert, & A. Salvador, 2013).

- A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples found the presence of these compounds in aquatic environments, particularly in raw wastewater samples (N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).

Biological and Chemical Applications

- In a study exploring antimicrobial and antioxidant activities, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds showed significant properties, indicating potential for pharmaceutical applications (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, et al., 2016).

Photoinitiator Research

- A study on novel dialkylaminoalkyl- and dialkylaminoalcoxi-benzophenones as photoinitiators in polymerization revealed their effectiveness in initiating methyl methacrylate polymerization, highlighting their potential use in industrial applications (J. Mateo, P. Bosch, F. Catalina, & R. Sastre, 1991).

Toxicology Studies

- Research on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes showed alterations in estrogenic and anti-androgenic activities of the metabolites, raising concerns about potential endocrine-disrupting effects (Yoko Watanabe, Hiroyuki Kojima, S. Takeuchi, et al., 2015).

Propiedades

IUPAC Name |

(4-ethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHFSYOQXXNZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492456 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4'-methoxybenzophenone | |

CAS RN |

64357-92-2 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)